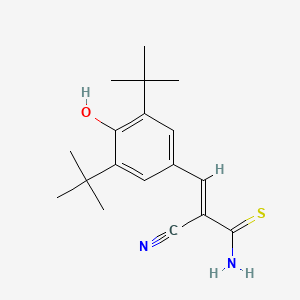

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide

説明

チロホスチン AG 879: は、チロホスチンファミリーに属する合成化合物であり、タンパク質チロシンキナーゼ阻害剤としての役割で知られています。 この化合物は、神経成長因子依存性TrkAチロシンリン酸化、ならびにtrkプロトオンコジーン140およびHER2/neuを特異的に阻害します 。 チロホスチンAG 879は、細胞増殖と生存に関与する主要なシグナル伝達経路を阻害する能力により、抗腫瘍剤としての可能性を示しています .

準備方法

合成経路と反応条件: チロホスチンAG 879は、3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒドとチオ尿素およびシアン化カリウムの反応を含む多段階プロセスにより合成できます。 反応条件は通常、エタノール中で反応物を還流させた後、再結晶による精製を行います .

工業生産方法: チロホスチンAG 879の具体的な工業生産方法は広く文書化されていませんが、合成は一般的にラボ規模の調製と同様の原則に従い、大規模生産に合わせて調整されます。 これには、反応条件の最適化、工業用グレードの溶媒の使用、カラムクロマトグラフィーなどの大規模精製技術の使用が含まれます .

化学反応の分析

反応の種類: チロホスチンAG 879は、シアノ基やチオシンナムアミド部分などの反応性官能基の存在により、主に置換反応を起こします .

一般的な試薬と条件:

酸化: チロホスチンAG 879は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、穏やかな条件下で酸化することができます.

主な生成物: これらの反応から生成される主な生成物は、チロホスチンAG 879のさまざまな置換誘導体であり、それらの生物学的活性についてさらに調査することができます .

科学研究への応用

化学: チロホスチンAG 879は、タンパク質チロシンキナーゼの阻害とその細胞シグナル伝達経路における役割を研究するための、化学研究におけるツール化合物として使用されます .

生物学: 生物学研究では、チロホスチンAG 879は、神経成長因子シグナル伝達メカニズムとその細胞増殖と分化への影響を調査するために使用されます .

医学: チロホスチンAG 879は、HER2/neuを過剰発現する癌(特定の乳癌や卵巣癌など)の潜在的な治療薬として、前臨床試験で有望な結果を示しています .

産業: その工業的な用途はまだ調査中ですが、チロホスチンAG 879のキナーゼ阻害剤としての役割は、標的とする癌治療薬の開発における候補となっています .

科学的研究の応用

Antioxidant Activity

One of the primary applications of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide is its role as an antioxidant. Research indicates that compounds containing phenolic groups exhibit significant radical scavenging activity. The presence of the 4-hydroxyphenyl moiety enhances its ability to neutralize free radicals, making it a candidate for formulations aimed at preventing oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Potential

In silico studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests its utility in developing anti-inflammatory drugs .

Stabilizer for Polymers

The compound serves as a phenolic antioxidant and metal deactivator in polymer formulations. Its ability to scavenge free radicals helps in stabilizing polymers against oxidative degradation, which is crucial for enhancing the longevity and performance of materials used in various applications, including packaging and automotive industries .

Coatings and Adhesives

In coatings and adhesives, this compound contributes to improved thermal stability and resistance to environmental factors. This property is essential for applications where durability is critical, such as in construction materials or automotive parts .

Case Study 1: Antioxidant Efficacy

In a comparative study assessing the antioxidant activity of various phenolic compounds, this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. The study employed DPPH and ABTS assays to quantify this activity, confirming its potential for incorporation into health supplements or functional foods aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted on synthesized derivatives of this compound showed promising results against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, indicating effective antibacterial properties that could be harnessed in pharmaceutical formulations targeting infections .

作用機序

チロホスチンAG 879は、TrkA神経成長因子受容体とHER2/neu受容体のチロシンキナーゼ活性を阻害することで効果を発揮します 。 この阻害は、下流のシグナル伝達タンパク質のリン酸化を防ぎ、細胞増殖、生存、分化に関与する経路の活性化をブロックします 。 この化合物は、神経成長因子の細胞作用にとって重要なMAPキナーゼ経路とPI3キナーゼ経路の活性化も阻害します .

類似の化合物との比較

類似の化合物:

チロホスチンAG 1478: 上皮成長因子受容体チロシンキナーゼを阻害することで知られている、チロホスチンファミリーの別のメンバーです.

チロホスチンAG 1296: 血小板由来成長因子受容体チロシンキナーゼを阻害します.

チロホスチンAG 825: HER2/neu受容体チロシンキナーゼを選択的に阻害します.

ユニークさ: チロホスチンAG 879は、TrkAとHER2/neu受容体に対する高い選択性でユニークであり、これらの受容体を過剰発現する癌を標的にする上で特に有効です 。 細胞増殖と生存に関与する複数のシグナル伝達経路を阻害する能力は、他のチロホスチンとさらに差別化されます .

類似化合物との比較

Tyrphostin AG 1478: Another member of the tyrphostin family, known for inhibiting epidermal growth factor receptor tyrosine kinase.

Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor tyrosine kinase.

Tyrphostin AG 825: Selectively inhibits HER2/neu receptor tyrosine kinase.

Uniqueness: Tyrphostin AG 879 is unique in its high selectivity for the TrkA and HER2/neu receptors, making it particularly effective in targeting cancers that overexpress these receptors . Its ability to inhibit multiple signaling pathways involved in cell proliferation and survival further distinguishes it from other tyrphostins .

生物活性

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide, also known as Tyrphostin AG 879, is a compound that has attracted attention for its potential biological activities, particularly in the context of cancer therapy and as a receptor tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C18H24N2O2S

- CAS Number : 148741-30-4

- SMILES Notation : CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)N

The compound features a cyano group and a hydroxyphenyl moiety that contribute to its reactivity and biological interactions.

Tyrphostin AG 879 functions primarily as a tyrosine kinase inhibitor , which plays a crucial role in various signaling pathways involved in cell proliferation and survival. By inhibiting these kinases, the compound can disrupt signaling cascades that lead to tumor growth and metastasis.

Key Mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : AG 879 specifically inhibits several RTKs, which are implicated in cancer progression.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by blocking growth factor signaling pathways.

Anticancer Activity

- Inhibition of Tumor Growth : Research indicates that Tyrphostin AG 879 effectively inhibits the growth of various cancer cell lines. For instance, studies have demonstrated its efficacy against colon carcinoma cells by inducing apoptosis through the inhibition of ErbB2 kinases .

- Synergistic Effects : The compound has been noted to work synergistically with other inhibitors, enhancing the overall therapeutic effect. For example, combining AG 879 with other RTK inhibitors resulted in increased apoptosis in human colon carcinoma cells .

Antifungal Activity

In addition to its anticancer properties, there are emerging studies highlighting the antifungal activity of related compounds derived from similar structures. For example, a soil bacterial isolate producing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate showed significant antagonistic activity against Candida albicans . This suggests potential applications in antifungal therapies.

Data Table: Biological Activities of Tyrphostin AG 879

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been classified with potential hazards such as skin irritation and harmful effects upon ingestion or inhalation . Proper handling protocols must be established to mitigate these risks during research and application.

特性

IUPAC Name |

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYELWZLNAXGE-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017139 | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148741-30-4 | |

| Record name | (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148741-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148741304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 879 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 879 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Tyrphostin AG 879?

A1: Tyrphostin AG 879 acts as a tyrosine kinase inhibitor, specifically targeting ErbB-2 (also known as HER-2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. For example, in human breast adenocarcinoma cells, AG 879 was shown to decrease HMG-CoA reductase activity, an enzyme crucial for isoprenoid biosynthesis and subsequently cell growth. This effect was observed only in cells expressing ErbB-2, highlighting the specificity of AG 879. [] Additionally, research suggests AG 879 can inhibit RAF-1 expression, another key player in cell signaling pathways. []

Q2: How does Tyrphostin AG 879 impact ovarian follicle development?

A2: Studies using rat ovarian models revealed that AG 879, through its inhibition of the NTRK3 receptor (a receptor tyrosine kinase), can significantly reduce follicle pool size by inducing oocyte death. [] This suggests a crucial role of the NTRK3 receptor, and potentially other tyrosine kinases, in oocyte survival and follicle development.

Q3: Has Tyrphostin AG 879 shown any potential in anti-cancer research?

A3: Research indicates that AG 879 exhibits antitumoral effects on breast cancer cells. [] This effect is likely due to its combined inhibitory action on HER-2 and RAF-1 expression, both of which are implicated in cancer development and progression.

Q4: Beyond its role in cancer research, what other cellular processes has Tyrphostin AG 879 been shown to affect?

A4: In a high-throughput screen, Tyrphostin AG 879 emerged as an inhibitor of both phospholipid and fatty acid biosynthesis in animal cells. [] This finding suggests a broader influence of AG 879 on cellular metabolism beyond its well-characterized role in tyrosine kinase inhibition.

Q5: Can you elaborate on the use of Tyrphostin AG 879 in studying cellular secretion processes?

A5: Researchers have employed Tyrphostin AG 879 in a sophisticated system called the Retention Using Selective Hook (RUSH) system. [] This system allows for the controlled study of protein secretion from cells. In this context, AG 879 was identified as a secretion inhibitor, highlighting its utility as a tool to dissect the complex machinery of cellular secretion pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。